(4-Amino-2-methylphenyl)methanol
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Overview
Description
“(4-Amino-2-methylphenyl)methanol” is a chemical compound with the CAS Number: 63405-88-9 . It has a molecular weight of 137.18 . The IUPAC name for this compound is (4-amino-2-methylphenyl)methanol .
Molecular Structure Analysis
The InChI code for “(4-Amino-2-methylphenyl)methanol” is 1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Amino-2-methylphenyl)methanol” is a solid at room temperature . The compound is stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
(4-Amino-2-methylphenyl)methanol: serves as a precursor in the synthesis of various pharmaceutical compounds. Its amine group can be easily modified to create new molecules with potential therapeutic effects. For example, it can be used to synthesize benzamide derivatives that exhibit antioxidant properties .
Development of Antioxidant Agents
The compound’s structure allows for the development of antioxidant agents. By incorporating it into larger molecular frameworks, researchers can create new antioxidants that help in protecting cells from oxidative stress, which is linked to numerous diseases .
Antimicrobial and Antibacterial Applications
Modified derivatives of (4-Amino-2-methylphenyl)methanol have shown promising results as antibacterial agents against various strains of bacteria, including Streptococcus aureus and Escherichia coli . This application is crucial in the development of new antibiotics .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to 2-amino-4-methylphenol, which is known to target nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of alpha-ribazole-5’-phosphate .
Mode of Action
It’s known that compounds with a similar structure, such as 2-amino-4-methylphenol, can participate in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that methanol, a related compound, is known to be involved in various metabolic pathways . Methanol can occur as a result of fermentation by gut bacteria and metabolic processes involving S-adenosyl methionine .
Pharmacokinetics
It’s reported that this compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . It’s also reported to be a CYP1A2 and CYP3A4 inhibitor, which could impact its metabolism and bioavailability .
Result of Action
Compounds with similar structures, such as 2-amino-4-methylphenol, have been studied for their potential biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Amino-2-methylphenyl)methanol. For instance, the presence of certain oxidizing agents can potentially interfere with its action . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemical substances .
properties
IUPAC Name |
(4-amino-2-methylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLYWPKCBRSMIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495439 |
Source
|
Record name | (4-Amino-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-methylphenyl)methanol | |
CAS RN |
63405-88-9 |
Source
|
Record name | (4-Amino-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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